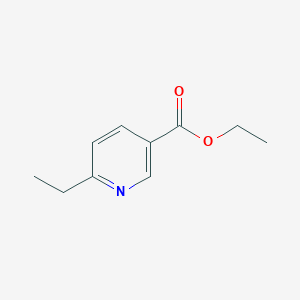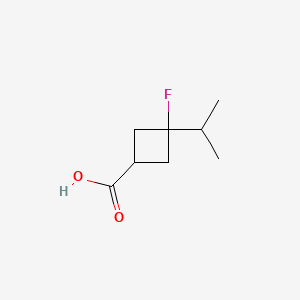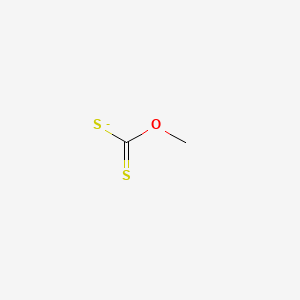
Ethyl 6-ethyl-3-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-ethylnicotinate is an organic compound with the molecular formula C9H11NO2. It is a derivative of nicotinic acid, where the carboxyl group is esterified with ethanol, and an ethyl group is attached to the sixth position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 6-ethylnicotinate can be synthesized through the esterification of nicotinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating nicotinic acid and ethanol with a catalytic amount of sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then refluxed for several hours, followed by purification through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of ethyl 6-ethylnicotinate may involve continuous flow reactors to enhance efficiency and yield. The process includes the use of anhydrous ethanol and a solid acid catalyst, such as toluene sulfonic acid, under controlled temperature and pressure conditions. The reaction is monitored to ensure complete conversion of nicotinic acid to the ester, followed by separation and purification steps to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-ethylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ethyl group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Major Products
Oxidation: The major products include nicotinic acid derivatives.
Reduction: The major products are alcohol derivatives of the original ester.
Substitution: The products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-ethylnicotinate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use in drug development, particularly for its vasodilatory effects and potential therapeutic applications in treating cardiovascular diseases.
Industry: It is utilized in the formulation of cosmetics and personal care products due to its skin-conditioning properties.
Wirkmechanismus
The mechanism of action of ethyl 6-ethylnicotinate involves its interaction with biological targets, such as enzymes and receptors. It is believed to exert its effects through the modulation of nicotinic acetylcholine receptors, leading to vasodilation and increased blood flow. The compound may also influence the release of prostaglandins and other signaling molecules, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-ethylnicotinate can be compared with other nicotinic acid derivatives, such as:
Ethyl nicotinate: Similar in structure but lacks the additional ethyl group on the pyridine ring.
Methyl nicotinate: A methyl ester of nicotinic acid with similar vasodilatory properties.
Nicotinic acid: The parent compound with a carboxyl group instead of an ester group.
The uniqueness of ethyl 6-ethylnicotinate lies in its specific structural modifications, which may enhance its biological activity and therapeutic potential compared to other similar compounds.
Eigenschaften
CAS-Nummer |
52830-21-4 |
|---|---|
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
ethyl 6-ethylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-3-9-6-5-8(7-11-9)10(12)13-4-2/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
SMHCKSOKBHXNEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=C(C=C1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Benzyloxy)-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13908709.png)



![(S)-Spiro[2.2]pentan-1-ylmethanol](/img/structure/B13908740.png)


![[(3S,5R)-4,4-difluoro-1-adamantyl]methanol](/img/structure/B13908753.png)

![[(3R,3aS,6S,6aR)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B13908763.png)

![Methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13908781.png)

